molecular formula C11H13BrO3 B13919569 tert-Butyl 3-bromo-2-hydroxybenzoate

tert-Butyl 3-bromo-2-hydroxybenzoate

Cat. No.: B13919569
M. Wt: 273.12 g/mol
InChI Key: NLBXOOJNMGAFOW-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-hydroxybenzoate is a halogenated aromatic ester featuring a bromine substituent at the 3-position and a hydroxyl group at the 2-position of the benzoate ring, with a bulky tert-butyl ester group. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the bromine atom provides a site for further functionalization (e.g., cross-coupling reactions). Its steric and electronic properties are distinct from analogs with alternative substituents or ester groups, as discussed below.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

tert-butyl 3-bromo-2-hydroxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6,13H,1-3H3

InChI Key

NLBXOOJNMGAFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-bromo-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Another method involves the bromination of tert-butyl 2-hydroxybenzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of tert-butyl 3-azido-2-hydroxybenzoate or tert-butyl 3-methoxy-2-hydroxybenzoate.

    Oxidation: Formation of tert-butyl 3-bromo-2-oxobenzoate.

    Reduction: Formation of tert-butyl 3-bromo-2-hydroxybenzyl alcohol.

Scientific Research Applications

tert-Butyl 3-bromo-2-hydroxybenzoate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a probe to study enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Positions Ester Group Key Functional Groups Physical State (Synthesis Yield) Notable Properties
tert-Butyl 3-bromo-2-hydroxybenzoate 3-Br, 2-OH tert-Butyl Br, OH Not reported High polarity, hydrogen-bonding capability
tert-Butyl 4-bromo-2-fluorobenzoate 4-Br, 2-F tert-Butyl Br, F Solid (Not reported) Enhanced stability, lower acidity vs. OH
Ethyl 5-bromo-2-fluorobenzoate 5-Br, 2-F Ethyl Br, F Liquid (Not reported) Lower steric hindrance, higher volatility
Methyl 3-bromo-4-(tert-butyl)benzoate 3-Br, 4-t-Bu Methyl Br, tert-butyl Solid (Not reported) Steric bulk at 4-position, reduced solubility
tert-Butyl 3-(5-bromoindazol-yl)benzoate (6y) 3-Br (indazole), 1-aryl tert-Butyl Br, indazole Colorless oil (54% yield) Enhanced π-stacking potential

Physicochemical Properties

  • Solubility : Hydroxyl-containing analogs are more polar and water-soluble than fluorinated or alkyl-substituted derivatives. For example, methyl 3-bromo-4-(tert-butyl)benzoate exhibits reduced solubility due to steric hindrance from the 4-tert-butyl group .
  • Thermal Stability : Bulky tert-butyl esters generally enhance thermal stability. However, the hydroxyl group in the target compound may lower melting points compared to fully alkylated analogs (e.g., tert-butyl 4-bromo-2,6-difluorobenzoate, a solid with high thermal resilience) .

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